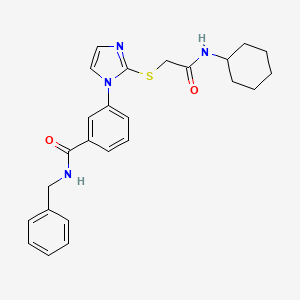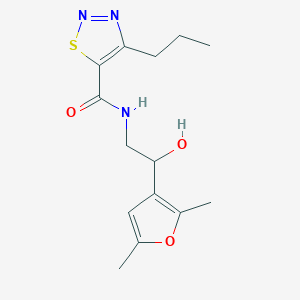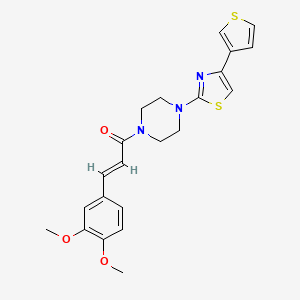![molecular formula C23H22N6O2 B2986298 N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904063-96-2](/img/structure/B2986298.png)
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines an imidazo[1,2-a]pyridine moiety with a morpholinopyrimidine carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
The compound, N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide, is a member of the imidazo[1,2-a]pyridines class . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be CDKs, calcium channels, and GABA A receptors.
Mode of Action
For instance, as a CDK inhibitor, it could block the activity of CDKs, thereby inhibiting cell cycle progression .
Biochemical Pathways
The compound’s interaction with its targets would affect various biochemical pathways. For example, inhibition of CDKs would impact the cell cycle regulation pathway . Modulation of calcium channels could affect numerous pathways involving calcium signaling. Interaction with GABA A receptors would influence the GABAergic signaling pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For example, if it acts as a CDK inhibitor, it could lead to cell cycle arrest, potentially inducing apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the phenyl group through a coupling reaction. The morpholinopyrimidine carboxamide group is then attached via a series of condensation reactions. Specific reagents and conditions, such as the use of palladium catalysts for coupling reactions and controlled temperature and pH for condensation reactions, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or pyrimidine rings, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted phenyl or pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide: Shares the imidazo[1,2-a]pyridine core but differs in the functional groups attached.
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Similar structure with a benzamide group instead of the morpholinopyrimidine carboxamide.
Uniqueness
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of the imidazo[1,2-a]pyridine and morpholinopyrimidine carboxamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-16-4-3-7-29-14-20(27-22(16)29)17-5-2-6-18(12-17)26-23(30)19-13-21(25-15-24-19)28-8-10-31-11-9-28/h2-7,12-15H,8-11H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWJFDSVVYVZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=NC=N4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2986218.png)


![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2986221.png)


![(Z)-4-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2986225.png)
![N-(3,4-dimethoxyphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2986226.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2986227.png)


![N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986235.png)
![2-({2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2986237.png)
